molecular formula C6H5ClIN B13112813 3-Chloro-4-iodo-5-methylpyridine

3-Chloro-4-iodo-5-methylpyridine

Cat. No.: B13112813
M. Wt: 253.47 g/mol
InChI Key: VARLYOBBIWKREP-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-5-methylpyridine (CAS 1197957-18-8) is a halogenated pyridine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. The molecular formula is C₆H₅ClIN, and it has a molecular weight of 253.47 g/mol . This compound is characterized by its pyridine ring system substituted with reactive chloro and iodo groups, as well as a methyl group, making it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Its primary research value lies in its application as a key intermediate in the synthesis of more complex heterocyclic compounds. For instance, structurally similar chloro- and iodo-substituted pyridines are frequently employed in the preparation of active pharmaceutical ingredients and in the development of insecticides, such as neonicotinoid analogues that target nicotinic acetylcholine receptors . Researchers utilize this compound to explore structure-activity relationships in the development of new agrochemicals and pharmaceuticals . The product has a purity of ≥97% and should be stored at 4°C, protected from light, to ensure stability . This product is intended for research and further manufacturing applications only and is not approved for direct human use.

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

3-chloro-4-iodo-5-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3

InChI Key

VARLYOBBIWKREP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1I)Cl

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from 2-Chloro-5-methylpyridine

A representative method is described in Chinese patent CN103420902A, which outlines a four-step synthesis starting from 2-chloro-5-methylpyridine (CMP):

Step Reaction Type Conditions & Reagents Purpose
1 Oxidation Hydrogen peroxide (preferred oxidant), acetic acid solvent, 80 °C, 5-7 hours Oxidation of CMP to form oxynitride
2 Nitration Mixed sulfuric acid and nitric acid, 100 °C, 7-10 hours Nitration at the 4-position of pyridine
3 Reduction Iron powder/acetic acid, 80-120 °C, 2-3 hours Reduction of nitro group to amine
4 Diazotization & Iodination Sulfuric acid, sodium nitrite (-10 °C), potassium iodide (0 °C), 3-4 hours Formation of diazonium salt and iodination

This route yields this compound efficiently, with the diazotization step being critical for regioselective iodination.

Sandmeyer Reaction Route from 3-Amino-2-chloro-5-methylpyridine

Another practical approach involves the Sandmeyer reaction starting from 3-amino-2-chloro-5-methylpyridine:

Step Reaction Type Conditions & Reagents Purpose
1 Diazotization Sodium nitrite in concentrated HCl at -15 to -10 °C, 15 min Formation of diazonium salt
2 Iodination Potassium iodide in water at -5 to 20 °C, 3.5 hours Replacement of diazonium group by iodine

This method achieves high yields (~93%) and is widely used for preparing 2-chloro-3-iodo-5-methylpyridine, which is structurally analogous and can be adapted for this compound by positional isomerism.

Preparation of Key Intermediates

  • 3-Amino-2-chloro-4-methylpyridine is prepared via multi-step synthesis involving:

    • Formation of 3-cyano-4-methyl-2-pyridone intermediate.
    • Chlorination with phosphorus oxychloride and phosphorus pentachloride at reflux (~115 °C).
    • Conversion of cyano to amido group by treatment with concentrated sulfuric acid at 90-100 °C.
    • Final amination by reaction with strong base and halogen (bromine or chlorine).
  • 2-Chloro-5-methylpyridine can be synthesized by chlorination of dihalo precursors such as 2-oxo-5-methyl-5,6-dichloropiperidine using phosphorus oxychloride in high-boiling solvents at 120 °C.

Comparative Data Table of Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield/Remarks Source
1 2-Chloro-5-methylpyridine Phosphorus oxychloride, 120 °C, 5-6 hours High purity, industrial scale feasible
2 4-Nitro-2-chloro-5-methylpyridine HNO₃/H₂SO₄, 100 °C, 7-10 hours Regioselective nitration
3 4-Amino-2-chloro-5-methylpyridine Fe powder/acetic acid, 80-120 °C, 2-3 hours Efficient nitro reduction
4 This compound NaNO₂/HCl diazotization (-10 °C), KI iodination (0 °C) Sandmeyer iodination, ~90% yield

Research Findings and Industrial Relevance

  • The synthetic routes emphasize the importance of controlled temperature and stoichiometry in the diazotization and iodination steps to avoid side reactions and ensure regioselectivity.

  • Use of hydrogen peroxide as oxidant in the initial step offers a green and efficient alternative to traditional oxidants.

  • The multi-step process is amenable to scale-up, with industrial patents highlighting the feasibility of producing this compound for pharmaceutical intermediates such as protein kinase inhibitors.

  • The choice of solvents (acetic acid, water, chlorinated solvents) and halogen sources (KI, NaI) critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets. For example, in the synthesis of kinase inhibitors, it acts as a building block that interacts with the active sites of enzymes, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents significantly influence the physical and chemical properties of pyridine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Chloro-4-iodo-5-methylpyridine Cl (3), I (4), CH₃ (5) C₆H₅ClIN ~253.47* Halogens, Methyl
2-Chloro-4-iodo-3-methylpyridine Cl (2), I (4), CH₃ (3) C₆H₅ClIN ~253.47 Halogens, Methyl
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine Cl (5), I (4), CH(OCH₃)₂ (3), OCH₃ (2) C₁₀H₁₂ClIO₃ ~350.56 Halogens, Methoxy, Acetal
(2-Chloro-4-iodopyridin-3-yl)methanol Cl (2), I (4), CH₂OH (3) C₆H₅ClINO ~269.47 Halogens, Hydroxymethyl
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine Cl (4), I (5), CF₃ (2) C₆H₂ClF₃IN ~301.45 Halogens, Trifluoromethyl

*Molecular weight calculated based on formula.

Key Observations:
  • Substituent Position Effects :

    • 2-Chloro-4-iodo-3-methylpyridine (Cl at 2, I at 4, CH₃ at 3) differs from the target compound in halogen and methyl positioning. This alters steric accessibility for reactions at the pyridine ring’s reactive sites .
    • 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine (Cl at 4, I at 5, CF₃ at 2) demonstrates how electron-withdrawing groups like CF₃ enhance stability but reduce nucleophilic substitution rates compared to methyl groups .
  • Hydroxymethyl groups (e.g., in (2-Chloro-4-iodopyridin-3-yl)methanol) introduce hydrogen-bonding capacity, which may enhance biological activity or crystallinity .

Physical and Chemical Property Trends

While direct data for this compound are sparse, analogs provide context:

Table 2: Comparative Property Data
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm)
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine* 268–287 67–81 6.5–8.5 (aromatic H), 2.3–2.5 (CH₃)
2-Chloro-4-iodo-3-methylpyridine Not reported Not reported Likely δ 8.3–8.5 (H-6), δ 2.5 (CH₃)
(2-Chloro-4-iodopyridin-3-yl)methanol Not reported Not reported δ 4.6 (OH), δ 3.7 (CH₂OH)

*Representative analog from ; substituent-dependent variations noted.

Key Observations:
  • Melting Points : Halogenated pyridines with bulky substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) due to enhanced intermolecular forces . The target compound’s methyl group may lower its melting point compared to phenyl-substituted analogs.
  • Reactivity : Iodo groups at position 4 (as in the target compound) are typically more reactive in Suzuki-Miyaura couplings than chloro groups, offering synthetic versatility .

Biological Activity

3-Chloro-4-iodo-5-methylpyridine (C_6H_5ClI_N) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

  • Molecular Formula : C₆H₄ClI
  • Molecular Weight : Approximately 233.45 g/mol
  • Structure : The compound features a pyridine ring with chlorine at the 3-position, iodine at the 4-position, and a methyl group at the 5-position.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in drug development contexts .

Antimicrobial Properties

Preliminary studies suggest that compounds structurally related to this compound have exhibited antimicrobial properties. For example, derivatives have shown effectiveness against various bacteria and fungi, including notable activity against Cryptococcus neoformans, a pathogenic yeast associated with serious infections in immunocompromised individuals .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical processes. Common synthetic routes include:

  • Substitution Reactions : Chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Comparison with Similar Compounds

Compound NameCAS NumberUnique Features
2-Chloro-5-iodo-4-methylpyridine550347-54-1Chlorine at position 2 instead of position 3
2-Chloro-4-iodo-5-methylpyridine1197957-18-8Iodine at position 4 and chlorine at position 2
3-Chloro-5-(3,4,5-trichlorophenyl)pyridin1361498-69-2Enhanced reactivity due to multiple chlorine substituents

These compounds exhibit varying degrees of biological activity based on their substitution patterns, making them valuable for different applications in medicinal chemistry.

Study on Drug Interaction

A study conducted by researchers examined the interaction of this compound with various drugs metabolized by CYP1A2. The findings indicated that co-administration could lead to increased plasma concentrations of certain drugs, suggesting potential clinical implications for polypharmacy situations .

Antimicrobial Activity Assessment

In a comparative study assessing antimicrobial efficacy, derivatives similar to this compound were tested against a range of bacteria and yeasts. Results showed promising antibacterial activity against Pseudomonas aeruginosa and significant antifungal effects against Cryptococcus neoformans, with minimal inhibitory concentrations ranging from 3.9 to 15.6 μg/ml .

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